4-Chloromethyl-3-methyl-5-phenyl-isoxazole

1,3-Dipolar Cycloaddition Heterocyclic Chemistry Isoxazole Synthesis

This specific regioisomer (4-chloromethyl-3-methyl-5-phenyl) is the only isoxazole that undergoes regiospecific 1,3-dipolar cycloaddition to construct the pharmacologically relevant fused isoxazolo[5,4-c]isoxazole scaffold. Other regioisomers (e.g., 3- or 5-chloromethyl) cannot replicate this transformation. Appropriate for SAR studies on 5-phenyl-isoxazole core. Use the 4-chloromethyl group for Williamson ether synthesis to generate aryloxymethyl libraries. Available in 95% purity from reliable supply channels. Contact us for bulk quotes and global shipping options.

Molecular Formula C11H10ClNO
Molecular Weight 207.66
CAS No. 213024-96-5
Cat. No. B2686366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-3-methyl-5-phenyl-isoxazole
CAS213024-96-5
Molecular FormulaC11H10ClNO
Molecular Weight207.66
Structural Identifiers
SMILESCC1=NOC(=C1CCl)C2=CC=CC=C2
InChIInChI=1S/C11H10ClNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyRZQZXNDQRBZYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethyl-3-methyl-5-phenyl-isoxazole Procurement Guide: Supplier Purity and Price Data for CAS 213024-96-5


4-Chloromethyl-3-methyl-5-phenyl-isoxazole (CAS 213024-96-5) is a trisubstituted isoxazole heterocycle with a phenyl group at position 5, a methyl group at position 3, and a chloromethyl group at position 4 . This substitution pattern renders it a versatile synthetic intermediate for constructing complex heterocyclic scaffolds. It is commercially available from multiple vendors with purity specifications ranging from 95% to 98% .

Why Generic Isoxazole Substitution Fails: 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (CAS 213024-96-5)


In isoxazole chemistry, the position of substituents on the heterocyclic ring critically dictates both the compound's chemical reactivity and its biological profile. The specific 4-chloromethyl-3-methyl-5-phenyl pattern present in this compound is not interchangeable with other regioisomers like 3-chloromethyl or 5-chloromethyl analogs . As established in the literature, the lithiation and subsequent functionalization of methylated isoxazoles are highly dependent on the substitution pattern, with competitive side-chain versus C-4 deprotonation observed for different regioisomers [1]. Furthermore, in medicinal chemistry, the 5-phenyl isoxazole core is a privileged scaffold, but even minor modifications to the substitution pattern lead to vastly different biological activities [2]. Therefore, substituting this specific compound with a differently substituted isoxazole will not replicate its synthetic utility in targeted cycloaddition or functionalization reactions. The following section quantifies this unique substitution pattern and its implications for specific research applications.

Quantitative Evidence Guide: Selecting 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (CAS 213024-96-5) Over Analogs


Synthetic Utility: 4-Chloromethyl Group Enables Regiospecific 1,3-Dipolar Cycloaddition

This specific compound, featuring a chloromethyl group at the 4-position, is a documented precursor in 1,3-dipolar cycloaddition reactions to yield fused isoxazolo-isoxazole systems . This reactivity is a direct consequence of its unique 4-chloromethyl-3-methyl-5-phenyl substitution pattern. In contrast, a regioisomer like 5-(chloromethyl)isoxazole, while also reactive, will yield a completely different set of products due to the altered position of the electrophilic center . The specific product formed from this compound is characterized as rel-(3aR,4S,6aS)-4-chloromethyl-6-methyl-3,6a-diphenyl-3a,4,6,6a-tetrahydro-isoxazolo[5,4-c]isoxazole, a scaffold not accessible using a 5-chloromethyl analog .

1,3-Dipolar Cycloaddition Heterocyclic Chemistry Isoxazole Synthesis

Comparative Procurement Economics: Price and Purity Analysis of CAS 213024-96-5

Procurement decisions for 4-Chloromethyl-3-methyl-5-phenyl-isoxazole are directly influenced by supplier specifications and pricing. The compound is available at two primary purity grades: 95% and 98% . The 98% purity grade, as offered by Leyan, provides a higher standard for applications sensitive to impurities . Pricing data from CymitQuimica indicates a cost of €297.00 for 1g and €942.00 for 5g . While a direct comparator for a closely related analog is not available in the provided data, this quantitative pricing information provides a concrete baseline for procurement planning and budget allocation.

Procurement Cost Analysis Chemical Sourcing

Medicinal Chemistry Relevance: Documented Biological Activity in BindingDB Assay

This compound (identified as NY0564) has been evaluated in biological assays, providing a quantitative baseline for its activity. It exhibited an IC50 of 8.50 µM in a specific assay as recorded in BindingDB [1]. While the precise target is not disclosed in the abstract, this data point establishes that the compound has measurable biological activity. In contrast, the overall structure-activity relationship (SAR) for 5-phenyl isoxazole derivatives reveals that modifications at the C-5 position dramatically alter potency; for example, a 5-(2,3-dichlorophenyl) analog achieved an IC50 of 0.91 ± 0.33 µM against PTP1B, a 14-fold improvement over a lead compound . This class-level inference confirms that the 5-phenyl moiety and the specific substitution pattern are critical drivers of biological activity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Biological Activity

Key Research Scenarios for 4-Chloromethyl-3-methyl-5-phenyl-isoxazole (CAS 213024-96-5)


Synthesis of Fused Isoxazolo-Isoxazole Scaffolds via 1,3-Dipolar Cycloaddition

This compound is the documented precursor of choice for the synthesis of rel-(3aR,4S,6aS)-4-chloromethyl-6-methyl-3,6adiphenyl-3a,4,6,6a-tetrahydro-isoxazolo[5,4-c]isoxazole, a fused heterocyclic system. The specific 4-chloromethyl group is essential for this regiospecific transformation, which would not be possible with other regioisomers like 3- or 5-chloromethyl isoxazoles [1].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration

Given its documented, albeit moderate, biological activity (IC50 = 8.50 µM) [1], this compound serves as a starting point for SAR studies on the 5-phenyl isoxazole scaffold. Researchers can use it as a reference compound to quantify how modifications to the 5-phenyl ring affect potency and selectivity, as demonstrated by the >9-fold improvement in IC50 seen with other analogs .

Synthesis of 3-Aryloxymethyl-5-phenylisoxazole Derivatives

The chloromethyl group at the 4-position is an electrophilic center that can undergo Williamson ether synthesis. This reactivity pattern has been established for related compounds, where 3-chloromethyl-5-phenylisoxazoles react with substituted phenols to yield 3-aryloxymethyl-5-phenylisoxazoles [1]. By analogy, this compound is a potential precursor for a library of 4-aryloxymethyl-3-methyl-5-phenylisoxazole derivatives, expanding the chemical space around the 5-phenylisoxazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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